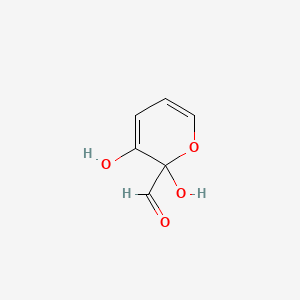
2,3-Dihydroxypyran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypyran-2-carbaldehyde is a heterocyclic organic compound featuring a six-membered ring with two hydroxyl groups and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxypyran-2-carbaldehyde typically involves multicomponent reactions (MCRs) due to their efficiency and atom economy. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often conducted under solvent-free conditions at elevated temperatures to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process, making it viable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydroxypyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols or carboxylic acids in the presence of acid catalysts
Major Products:
Oxidation: 2,3-Dihydroxypyran-2-carboxylic acid
Reduction: 2,3-Dihydroxypyran-2-methanol
Substitution: Various ethers and esters depending on the substituents used
Applications De Recherche Scientifique
2,3-Dihydroxypyran-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxypyran-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
2,3-Dihydroxybenzaldehyde: Similar structure but with a benzene ring instead of a pyran ring.
2,3-Dihydroxy-4-pyrone: Contains a pyrone ring with hydroxyl groups at positions 2 and 3.
2,3-Dihydroxy-1,4-naphthoquinone: Features a naphthoquinone structure with hydroxyl groups at positions 2 and 3.
Uniqueness: 2,3-Dihydroxypyran-2-carbaldehyde is unique due to its combination of a pyran ring with both hydroxyl and aldehyde functional groups. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propriétés
Formule moléculaire |
C6H6O4 |
|---|---|
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
2,3-dihydroxypyran-2-carbaldehyde |
InChI |
InChI=1S/C6H6O4/c7-4-6(9)5(8)2-1-3-10-6/h1-4,8-9H |
Clé InChI |
RCOFTMATQNTKIC-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(C(=C1)O)(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13814200.png)

![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)
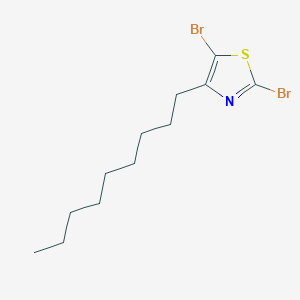
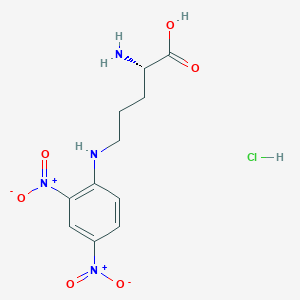

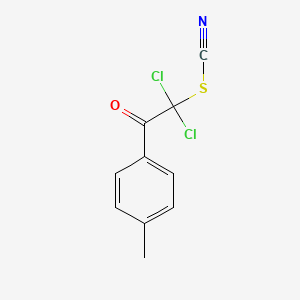

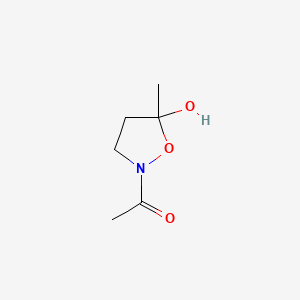
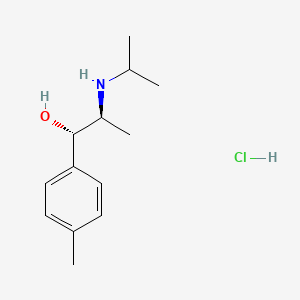
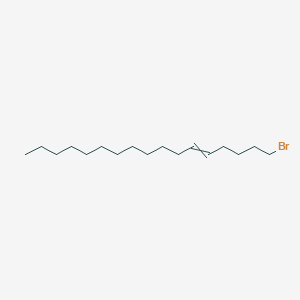
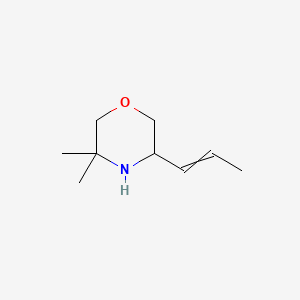
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)

